molecular formula C11H13ClO B7973231 4'-Chloro-2,3'-dimethylpropiophenone

4'-Chloro-2,3'-dimethylpropiophenone

Cat. No.: B7973231
M. Wt: 196.67 g/mol
InChI Key: XAVFTNCTNWXSMN-UHFFFAOYSA-N
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Description

4’-Chloro-2,3’-dimethylpropiophenone is an organic compound that belongs to the class of halogenated benzenes and ketones It is characterized by the presence of a chloro group at the 4’ position and two methyl groups at the 2 and 3’ positions on the propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2,3’-dimethylpropiophenone can be achieved through various synthetic routes. One common method involves the chlorination of 2,3-dimethylpropiophenone using a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of 4’-Chloro-2,3’-dimethylpropiophenone may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2,3’-dimethylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Chloro-2,3’-dimethylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-2,3’-dimethylpropiophenone involves its interaction with specific molecular targets. The chloro group and the ketone moiety play crucial roles in its reactivity and interactions with enzymes or receptors. The compound may inhibit or activate certain pathways depending on its binding affinity and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,2-dimethylpropiophenone
  • 4-Chloro-3,3-dimethylpropiophenone
  • 4-Chloro-2,3-dimethylacetophenone

Uniqueness

4’-Chloro-2,3’-dimethylpropiophenone is unique due to the specific positioning of the chloro and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-7(2)11(13)9-4-5-10(12)8(3)6-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVFTNCTNWXSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-methyl-benzonitrile (5 g, 33 mmol) in benzene (100 mL) was slowly added isopropylmagnesium bromide (1 M in THF, 66 mL, 66 mmol) at room temperature. The solution was then heated to reflux for 3 hours. After cooling in an ice bath, the reaction mixture was carefully treated with 6 M HCl (52 mL). It was then heated to reflux for 2 hours with vigorous mechanical stirring. The mixture was allowed to cool to room temperature, diluted with Et2O (100 mL) and washed with water and brine. The organic layer was dried over sodium sulfate, filtered and concentrated. The crude was purified by Kugelrohr distillation (110-130° C./0.1 Torr). Contaminated fractions were further purified by chromatography on silica gel (cyclohexane/EtOAc).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two
Name
Quantity
52 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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